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Compound of Interest

Compound Name: 2''-O-Rhamnosylswertisin

Cat. No.: B1251614 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway

of 2''-O-Rhamnosylswertisin, a C-glycosylflavonoid with significant pharmacological interest.

This document is intended for researchers, scientists, and drug development professionals

engaged in the study and application of plant-derived natural products.

Introduction
2''-O-Rhamnosylswertisin is a C-glycosylflavone, a class of natural products characterized by

a direct carbon-carbon bond between a sugar moiety and a flavonoid aglycone. This structural

feature confers enhanced stability against enzymatic hydrolysis compared to their O-glycoside

counterparts. Swertisin, the core structure, is a C-glucoside of 7-O-methylapigenin

(genkwanin). The addition of a rhamnose sugar at the 2''-position of the glucose moiety results

in 2''-O-Rhamnosylswertisin, a compound that has demonstrated various biological activities,

making its biosynthesis a subject of considerable interest for metabolic engineering and drug

discovery.

Proposed Biosynthetic Pathway of 2''-O-
Rhamnosylswertisin
The biosynthesis of 2''-O-Rhamnosylswertisin is a multi-step process that begins with the

general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed
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by a series of specific modification reactions including C-glucosylation, methylation, and O-

rhamnosylation.

Formation of the Apigenin Core
The biosynthesis of the apigenin aglycone is well-established and proceeds through the

general phenylpropanoid and flavone synthesis pathways[1][2][3].

Phenylpropanoid Pathway: The pathway initiates with the aromatic amino acid L-

phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic

reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H),

and 4-coumarate:CoA ligase (4CL).

Flavone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of

p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.

Finally, flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to

yield apigenin[1][4].

C-Glucosylation to form Vitexin (Apigenin-8-C-
glucoside) or Isovitexin (Apigenin-6-C-glucoside)
The formation of the C-glycosidic bond is a critical step. While the direct precursor to swertisin's

C-glucosylation is not definitively established, it is proposed to proceed via a 2-

hydroxyflavanone intermediate.

2-Hydroxylation: Apigenin is likely hydroxylated at the C-2 position to form 2-hydroxyapigenin

by a flavanone 2-hydroxylase (F2H). This intermediate exists in equilibrium with its open-

chain dibenzoylmethane tautomer.

C-Glucosylation: A UDP-glucose dependent C-glucosyltransferase (CGT) catalyzes the

attachment of a glucose moiety to the A-ring of the 2-hydroxyapigenin intermediate. For the

synthesis of isovitexin, the precursor to swertisin, the glucosylation occurs at the C-6

position.

Dehydration: A dehydratase then removes the 2-hydroxyl group to form the stable flavone C-

glucoside, isovitexin.
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Methylation to form Swertisin
Swertisin is the 7-O-methyl ether of isovitexin. This methylation is catalyzed by an S-adenosyl-

L-methionine (SAM)-dependent O-methyltransferase (OMT). The timing of this methylation is

crucial. Based on studies of similar compounds, it is plausible that methylation occurs after C-

glucosylation. An O-methyltransferase has been identified from oat that catalyzes the

methylation of the 7-hydroxyl group of vitexin 2''-O-rhamnoside, suggesting that methylation

can be a late step in the pathway[5].

Rhamnosylation to form 2''-O-Rhamnosylswertisin
The final step is the attachment of a rhamnose sugar to the 2''-hydroxyl group of the glucose

moiety of swertisin. This reaction is catalyzed by a UDP-rhamnose dependent 2''-O-

rhamnosyltransferase. While the specific enzyme for this reaction has not yet been

characterized, a UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase has been

purified and characterized from citrus, which catalyzes a similar reaction on a flavanone

glucoside[6].

Key Enzymes in the Biosynthetic Pathway
The following table summarizes the key enzyme classes involved in the proposed biosynthesis

of 2''-O-Rhamnosylswertisin.
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Enzyme Class Abbreviation Substrate(s) Product(s) Cofactor(s)

Phenylalanine

Ammonia-Lyase
PAL L-Phenylalanine Cinnamic acid -

Cinnamate 4-

Hydroxylase
C4H Cinnamic acid p-Coumaric acid NADPH

4-

Coumarate:CoA

Ligase

4CL p-Coumaric acid
p-Coumaroyl-

CoA
ATP, CoA

Chalcone

Synthase
CHS

p-Coumaroyl-

CoA, Malonyl-

CoA

Naringenin

chalcone
-

Chalcone

Isomerase
CHI

Naringenin

chalcone
Naringenin -

Flavone

Synthase
FNS Naringenin Apigenin

2-oxoglutarate,

Fe2+, Ascorbate

or NADPH

Flavanone 2-

Hydroxylase
F2H Apigenin

2-

Hydroxyapigenin
NADPH

C-

Glucosyltransfer

ase

CGT

2-

Hydroxyapigenin,

UDP-glucose

Isovitexin

precursor
-

Dehydratase -
Isovitexin

precursor
Isovitexin -

O-

Methyltransferas

e

OMT Isovitexin, SAM Swertisin -

2''-O-

Rhamnosyltransf

erase

-
Swertisin, UDP-

rhamnose

2''-O-

Rhamnosylswerti

sin

-
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Quantitative Data
Quantitative kinetic data for the specific enzymes in the 2''-O-Rhamnosylswertisin pathway

are largely unavailable. However, data from homologous enzymes provide insights into their

potential catalytic efficiencies.

Table 1: Representative Kinetic Parameters of Related Flavonoid Modifying Enzymes

Enzyme Substrate Km (µM)
Vmax
(nmol/min/mg)

Reference

Oat 7-O-

Methyltransferas

e

Vitexin 2"-O-

rhamnoside
15 - [5]

Oat 7-O-

Methyltransferas

e

S-adenosyl-L-

methionine
1.6 - [5]

Citrus 2''-O-

Rhamnosyltransf

erase

Prunin 2.4 - [6]

Citrus 2''-O-

Rhamnosyltransf

erase

Hesperetin-7-O-

glucoside
41.5 - [6]

Citrus 2''-O-

Rhamnosyltransf

erase

UDP-rhamnose

(with prunin)
1.3 - [6]

Citrus 2''-O-

Rhamnosyltransf

erase

UDP-rhamnose

(with hesperetin-

7-O-glucoside)

1.1 - [6]

Note: Vmax values were not always reported in comparable units.

Experimental Protocols
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The identification and characterization of the enzymes involved in the biosynthesis of 2''-O-
Rhamnosylswertisin would likely follow established molecular biology and biochemical

protocols.

Gene Identification and Cloning
Candidate genes for the C-glucosyltransferase, O-methyltransferase, and 2''-O-

rhamnosyltransferase can be identified through transcriptomic analysis of plants known to

produce 2''-O-Rhamnosylswertisin. Co-expression analysis with known flavonoid

biosynthesis genes can help prioritize candidates. Once identified, the full-length coding

sequences are amplified by PCR and cloned into appropriate expression vectors.

Heterologous Expression and Purification of
Recombinant Enzymes
The cloned genes are expressed in a suitable heterologous host system, such as Escherichia

coli or Pichia pastoris. The recombinant proteins, often with an affinity tag (e.g., His-tag, GST-

tag), are then purified using affinity chromatography.

Example Protocol for Heterologous Expression in E. coli

Transform E. coli BL21(DE3) cells with the expression vector containing the gene of interest.

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an

OD600 of 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate

at a lower temperature (e.g., 16-25°C) for several hours or overnight.

Harvest the cells by centrifugation and resuspend in a lysis buffer.

Lyse the cells by sonication or high-pressure homogenization.

Clarify the lysate by centrifugation.

Purify the recombinant protein from the supernatant using Ni-NTA affinity chromatography.

Elute the protein and assess its purity by SDS-PAGE.
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Enzyme Assays
The activity of the purified recombinant enzymes is determined by in vitro assays.

Example Protocol for a Flavonoid Rhamnosyltransferase Assay

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the

purified enzyme, the acceptor substrate (swertisin), and the sugar donor (UDP-rhamnose).

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of

2''-O-Rhamnosylswertisin.

For kinetic analysis, vary the concentration of one substrate while keeping the other constant

and measure the initial reaction rates. Determine Km and Vmax values by fitting the data to

the Michaelis-Menten equation.
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Caption: Proposed biosynthetic pathway of 2''-O-Rhamnosylswertisin.

Experimental Workflow for Enzyme Characterization
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Caption: General experimental workflow for enzyme characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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